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Compound of Interest

Compound Name: 2-Fluoro-5-methyiphenol

Cat. No.: B1295812

An In-depth Technical Guide to 2-Fluoro-5-
methylphenol (C7H7FO)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical
properties, synthesis, and applications of 2-Fluoro-5-methylphenol, a key fluorinated
intermediate in various fields of chemical synthesis.

Molecular Structure and Identification

2-Fluoro-5-methylphenol, also known as 6-Fluoro-m-cresol, is an aromatic organic
compound. Its structure consists of a phenol ring substituted with a fluorine atom at position 2
and a methyl group at position 5. The molecular formula is C7H7FO.

Structure:

Key Identifiers:
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Identifier Value

IUPAC Name 2-Fluoro-5-methylphenol

Molecular Formula C7/H7/FO

CAS Number 63762-79-8[1][2][3]

Molecular Weight 126.13 g/mol [1][2]

SMILES String Cclccc(F)c(0)cl[2]

InChl Key XEHPMVZYZDQLDN-UHFFFAOYSA-N[2]

Physicochemical and Spectroscopic Data

2-Fluoro-5-methylphenol is typically a liquid at room temperature. The following tables
summarize its key physical and spectroscopic properties.

Physical Properties

Property Value Reference
Appearance Clear pale yellow liquid [4]

Melting Point 32°C [5]

Boiling Point 173 °C (lit.) [2][6]

72 °C at 28 mmHg [5]

Density 1.155 g/mL at 25 °C (lit.) [2]
Refractive Index (n20/D) 1.511 (lit.) [2]

Spectroscopic Data

While experimental spectra for 2-Fluoro-5-methylphenol are not readily available in the public
domain, data for structurally similar compounds and general principles of spectroscopy allow
for a reliable prediction of its spectral characteristics.
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The predicted *H and 3C NMR chemical shifts are based on the analysis of similar structures

such as 2-fluorophenol and 2-chloro-5-methylphenol.[5]

1H NMR (Predicted, CDClIs, 400 MHz):

Chemical Shift (6, ppm) Multiplicity Assignment

~6.8-7.1 Multiplet Aromatic protons (H3, H4, H6)
~5.0 Singlet (broad) Hydroxyl proton (-OH)

~2.3 Singlet Methyl protons (-CHs)

13C NMR (Predicted, CDCls, 100 MHz):

Chemical Shift (6, ppm) Assighment
~152 (d, J = 240 Hz) C2 (C-F)
~148 (d, J = 12 Hz) C1 (C-OH)
~139 C5 (C-CHs)
~125 C6

~120 C4

~116 (d, J = 20 Hz) c3

~20

Methyl Carbon (-CHs)

The IR spectrum is expected to show characteristic absorption bands for the hydroxyl,

aromatic, C-F, and C-O functional groups.
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Wavenumber (cm~?) Intensity Assignment

3600-3200 Strong, Broad O-H stretch

3100-3000 Medium Aromatic C-H stretch
1620-1580 Medium-Strong C=C aromatic ring stretch
1260-1180 Strong C-O stretch (phenol)
1150-1000 Strong C-F stretch

Under electron ionization (El), the molecule is expected to show a prominent molecular ion
peak. Fragmentation would likely involve the loss of common functional groups.

m/z Interpretation
126 Molecular ion [M]*
111 [M - CHs]*

97 [M - CHOJ*

77 [CeHs]*

Experimental Protocols

Detailed experimental protocols for the synthesis and application of 2-Fluoro-5-methylphenol
are often proprietary or found within patent literature. The following sections provide
representative methodologies based on established chemical principles.

Synthesis of 2-Fluoro-5-methylphenol

A common route for the synthesis of fluorophenols involves nucleophilic aromatic substitution
or the Balz-Schiemann reaction from a corresponding aniline. A plausible synthetic route is

outlined below.

Workflow for a Potential Synthesis Route:
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Caption: A potential synthetic workflow for 2-Fluoro-5-methylphenol.

Experimental Procedure (lllustrative):

» Diazotization: 2-Amino-5-methylphenol is dissolved in an aqueous solution of hydrochloric
acid and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite is added
dropwise while maintaining the low temperature to form the corresponding diazonium salt.

» Fluorination: Tetrafluoroboric acid (HBFa4) is added to the diazonium salt solution, causing the
precipitation of the diazonium tetrafluoroborate salt.
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Isolation: The precipitate is filtered, washed with cold water, and dried.

Decomposition: The dry diazonium tetrafluoroborate salt is gently heated, leading to its
decomposition, releasing nitrogen gas and boron trifluoride, and yielding the final product, 2-
Fluoro-5-methylphenol.

Purification: The crude product is then purified, typically by distillation under reduced
pressure or column chromatography.

Application in Alkyne Metathesis

2-Fluoro-5-methylphenol has been identified as an optimal additive in molybdenum-catalyzed
alkyne metathesis reactions.[1] Phenols, particularly electron-deficient ones, can act as
activators for catalyst precursors.

Experimental Protocol (General):

Catalyst Preparation: In an inert atmosphere (e.g., in a glovebox), a molybdenum precursor
(e.g., Mo(CO)s) and 2-Fluoro-5-methylphenol (typically 2-4 equivalents) are dissolved in an
anhydrous, degassed solvent like toluene.

Activation: The mixture is heated (e.g., to 80-100 °C) for a specified time to allow for the
formation of the active catalytic species.

Metathesis Reaction: The alkyne substrate is added to the activated catalyst solution. The
reaction is stirred at the desired temperature until completion, monitored by techniques like
TLC or GC.

Workup and Purification: Upon completion, the reaction is quenched, and the solvent is
removed. The product is purified from the catalyst residues and byproducts, typically via
column chromatography.

Role in Drug Discovery and Development

The incorporation of fluorine into organic molecules is a well-established strategy in medicinal
chemistry to enhance properties such as metabolic stability, bioavailability, and binding affinity.
[7] 2-Fluoro-5-methylphenol serves as a valuable building block in this context. For instance,
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fluorinated phenolic compounds are key intermediates in the synthesis of pharmaceuticals like
selective serotonin reuptake inhibitors (SSRISs).[8]

The logical workflow below illustrates the role of a fluorinated intermediate like 2-Fluoro-5-
methylphenol in a typical drug discovery pipeline.
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Caption: Role of a fluorinated intermediate in a drug discovery workflow.
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Safety and Handling

2-Fluoro-5-methylphenol is classified as a hazardous substance and requires careful
handling in a laboratory setting.

Hazard Identification:
e GHS Pictograms: GHS07 (Exclamation Mark)
 Signal Word: Warning
e Hazard Statements:

o H315: Causes skin irritation.[1][2]

o H319: Causes serious eye irritation.[1][2]

o H335: May cause respiratory irritation.[1][2]
Recommended Handling Procedures:
e Work in a well-ventilated fume hood.

o Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-
resistant gloves (e.g., nitrile), and a lab coat.

» Avoid inhalation of vapors and contact with skin and eyes.
o Store in a tightly closed container in a cool, dry place away from incompatible materials.

In case of exposure, seek immediate medical attention and refer to the Safety Data Sheet
(SDS) for detailed first-aid measures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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